4-Piperidinone vs. 2-Piperidinone Reactivity
1-(6-Nitropyridin-3-yl)piperidin-4-one (target) differs from its 2-piperidinone regioisomer (CAS 1416537-23-9) by carbonyl placement at C4 versus C2 of the piperidine ring. This positional isomerism confers distinct reactivity: the 4-one undergoes nucleophilic addition with retention of piperidine ring conformational flexibility, whereas the 2-one introduces ring strain and altered enolate formation capacity. Literature on piperidin-4-ones demonstrates their preferred utility as intermediates for pharmaceuticals compared to 2-ones, with the 4-one scaffold enabling more predictable reduction to 4-hydroxypiperidines and subsequent functionalization [1].
C4 carbonyl, flexible conformation
C2 carbonyl, ring strain
Different reduction stereochemistry and nucleophilic addition efficiency
Reactivity profile may alter synthetic outcomes.
Class-level principles; verify in specific route.
| Evidence Dimension | Carbonyl position and downstream synthetic utility |
|---|---|
| Target Compound Data | 4-piperidinone carbonyl at C4 position |
| Comparator Or Baseline | 1-(6-Nitropyridin-3-yl)piperidin-2-one (CAS 1416537-23-9) - carbonyl at C2 position |
| Quantified Difference | Different reduction stereochemistry and cross-coupling efficiency (class-level: 4-ones generally offer higher yields in reductive amination and Grignard additions than 2-ones) |
| Conditions | Class-level comparison of piperidin-4-one vs. piperidin-2-one reactivity based on established organic chemistry principles and patent literature [1] |
Why This Matters
Procurement of the 4-one isomer ensures compatibility with established medicinal chemistry routes; substitution with the 2-one regioisomer may result in unanticipated reaction failures or lower yields.
- [1] Rizzo, J.R., Staszak, M.A., Zhang, T.Y. (Eli Lilly and Company). Preparation of substituted piperidin-4-ones. US Patent 6,538,136 B1. March 25, 2003. View Source
